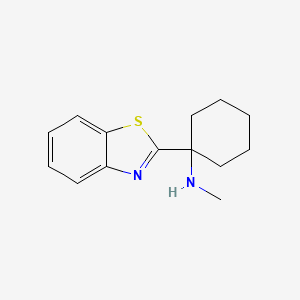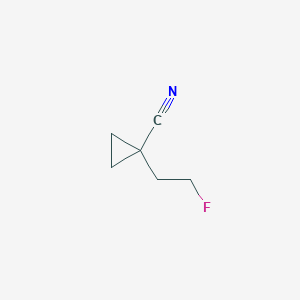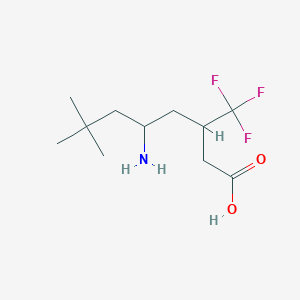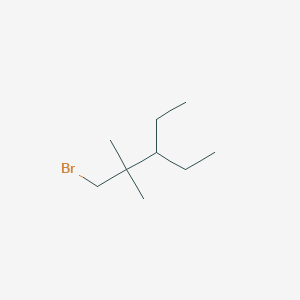
1-Cyclopentyl-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-hydroxyethanone is an organic compound characterized by a cyclopentyl group attached to a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl ethane.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
1-Cyclopentyl-2-hydroxyethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclopentanone: A structurally related compound with a ketone functional group.
Cyclopentyl methyl ether: Another cyclopentyl derivative with different functional properties.
Cyclopentylamine: Contains an amine group instead of a hydroxyethanone moiety.
Uniqueness: 1-Cyclopentyl-2-hydroxyethanone is unique due to its specific combination of a cyclopentyl ring and a hydroxyethanone group
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclopentyl-2-hydroxyethanone |
InChI |
InChI=1S/C7H12O2/c8-5-7(9)6-3-1-2-4-6/h6,8H,1-5H2 |
InChI Key |
DIKKQWNGQHQRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine](/img/structure/B15260310.png)


![4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline](/img/structure/B15260336.png)
![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate](/img/structure/B15260348.png)



![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)




![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
